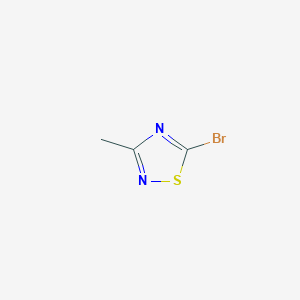

5-Bromo-3-methyl-1,2,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFYFSQFLKUMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512945 | |

| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54681-68-4 | |

| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 5-Bromo-3-methyl-1,2,4-thiadiazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 5-Bromo-3-methyl-1,2,4-thiadiazole, a heterocyclic building block of increasing importance in synthetic and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its reactivity, and its applications, grounding our discussion in established chemical principles and documented protocols.

Core Identification and Physicochemical Properties

This compound is a halogenated five-membered heterocyclic compound. The 1,2,4-thiadiazole ring system is a key pharmacophore found in numerous biologically active molecules due to its ability to engage in hydrogen bonding and act as a bioisostere for other chemical groups.[1][2] The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration, primarily through cross-coupling reactions.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54681-68-4 | [3][4][5][6][7][8] |

| Molecular Formula | C₃H₃BrN₂S | [3][4][6] |

| Molecular Weight | 179.04 g/mol | [5][6][8] |

| Exact Mass | 177.920029 u | [3] |

| Appearance | Colorless oil or Solid/liquid | [3][8] |

| Boiling Point | 242.0 ± 23.0 °C (Predicted) | [5] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 0.78 ± 0.10 (Predicted) | [4] |

| XLogP3 | 2.3 | [3] |

Synthesis Pathway: The Sandmeyer Bromination

The most prevalent and scalable synthesis of this compound is achieved through a Sandmeyer bromination of its amino precursor, 5-amino-3-methyl-1,2,4-thiadiazole (AMTD).[6] This reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.

The diagram below outlines the key stages of this synthetic workflow.

References

- 1. 20.198.91.3:8080 [20.198.91.3:8080]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 54681-68-4 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. This compound | 54681-68-4 [sigmaaldrich.com]

Spectroscopic Characterization of 5-Bromo-3-methyl-1,2,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methyl-1,2,4-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiadiazole scaffold in various pharmacologically active agents. The 1,2,4-thiadiazole ring system is a key structural motif that can influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in the design of new chemical entities. This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the interpretation of the spectral features and the underlying principles that govern them, offering field-proven insights for researchers.

Molecular Structure and Properties

The structure of this compound, as confirmed by its chemical formula and name, consists of a five-membered 1,2,4-thiadiazole ring. This ring is substituted with a methyl group at the 3-position and a bromine atom at the 5-position. The presence of these functional groups and the heterocyclic core gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing a single resonance corresponding to the methyl protons.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 - 2.8 | Singlet | 3H | -CH₃ |

Expertise & Experience: The predicted chemical shift for the methyl group is based on its attachment to a carbon atom of the heterocyclic ring. In similar heterocyclic systems, methyl groups typically resonate in this downfield region due to the deshielding effect of the adjacent nitrogen and sulfur atoms and the overall aromatic character of the thiadiazole ring. The signal is expected to be a singlet as there are no adjacent protons to cause spin-spin coupling.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals for the two carbon atoms in the thiadiazole ring, in addition to the signal for the methyl carbon.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~15 - 20 | -CH₃ |

| ~160 - 170 | C3 |

| ~145 - 155 | C5 |

Expertise & Experience: The carbon of the methyl group is expected to appear in the typical aliphatic region. The two carbons of the thiadiazole ring are significantly deshielded and appear at much lower fields. The C3 carbon, bonded to the methyl group and two nitrogen atoms, is anticipated to be the most deshielded. The C5 carbon, bonded to the bromine atom and a nitrogen and a sulfur atom, will also be in the downfield region, with its exact chemical shift influenced by the electronegativity and anisotropic effects of the bromine and the heteroatoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2900 - 3000 | C-H stretch | Methyl (-CH₃) |

| ~1600 - 1650 | C=N stretch | Thiadiazole ring |

| ~1400 - 1500 | C-N stretch | Thiadiazole ring |

| ~600 - 800 | C-S stretch | Thiadiazole ring |

| ~500 - 600 | C-Br stretch | Bromo group |

Expertise & Experience: The C-H stretching vibrations of the methyl group are expected in their characteristic region. The C=N and C-N stretching vibrations are indicative of the heterocyclic ring structure. The positions of these bands can provide insights into the electronic environment within the ring. The C-S and C-Br stretching vibrations are expected at lower wavenumbers due to the heavier atoms involved. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bending vibrations that is unique to the molecule.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This method is ideal for obtaining a high-resolution spectrum of a solid sample.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum to produce the final spectrum of the compound.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (179.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 178 and 180, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragmentation Pathways:

-

Loss of Br: A significant fragment ion would likely be observed at m/z 99, corresponding to the loss of the bromine radical.

-

Loss of CH₃: A fragment at m/z 164 could be seen due to the loss of a methyl radical.

-

Ring Cleavage: Various smaller fragments resulting from the cleavage of the thiadiazole ring are also possible.

-

Expertise & Experience: The isotopic signature of bromine is a key diagnostic feature in the mass spectrum. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and radicals. The loss of the bromine atom is a common fragmentation pathway for bromo-substituted compounds.

Experimental Protocol: Mass Spectrometry Data Acquisition

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is a common method for small, relatively volatile molecules and often provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that may be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Summary and Visualization

Summary of Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Singlet around δ 2.5-2.8 ppm (3H) |

| ¹³C NMR | Signals around δ 15-20, 145-155, and 160-170 ppm |

| IR | C-H (~2950 cm⁻¹), C=N (~1620 cm⁻¹), C-N (~1450 cm⁻¹), C-S (~700 cm⁻¹), C-Br (~550 cm⁻¹) |

| MS (EI) | Molecular ion peaks at m/z 178/180 (M⁺, Br isotopes); significant fragment at m/z 99 ([M-Br]⁺) |

Experimental Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed structural portrait of this important heterocyclic building block. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles, offer a reliable framework for the identification and characterization of this compound. For researchers in drug discovery and development, a solid understanding of these spectral signatures is essential for confirming the identity and purity of synthesized intermediates and final compounds, thereby ensuring the integrity of their scientific endeavors.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its mesoionic nature which allows for crossing cellular membranes, make it a versatile core for developing novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-thiadiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The 1,2,4-Thiadiazole Core: A Foundation for Diverse Bioactivity

The 1,2,4-thiadiazole nucleus is a key structural motif in a variety of biologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4][5] The ability to readily modify the substituents at various positions of the thiadiazole ring allows for the fine-tuning of their biological profiles, making them attractive candidates for drug discovery and development.[6]

Caption: The 1,2,4-thiadiazole core as a versatile scaffold for various biological activities.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

1,2,4-Thiadiazole derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][8] The incorporation of an amide moiety into the 1,2,4-thiadiazole structure has been a particularly successful strategy in developing potent antibacterial compounds.[9]

Mechanism of Action

The precise mechanisms of antimicrobial action can vary depending on the specific derivative. However, some proposed mechanisms include the inhibition of essential enzymes in microbial metabolic pathways and the disruption of cell wall synthesis. The mesoionic character of the thiadiazole ring facilitates penetration through microbial cell membranes.[2]

Structure-Activity Relationship (SAR)

Studies have demonstrated that the nature and position of substituents on the 1,2,4-thiadiazole ring are critical for antimicrobial potency. For instance, derivatives carrying a 1,3,4-thiadiazole ring have shown higher activity against Bacillus subtilis and fungi.[7] The introduction of an amide group is also a known pharmacophore that enhances antibacterial efficacy.[9]

Representative Data on Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 4l | Staphylococcus aureus ATCC 25923 | 31.25 | [10] |

| Compound 6h | Bacillus subtilis ATCC 6633 | 15.63 | [10] |

| Compound Z4 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.32 (EC50 in mg/L) | [9] |

| Compound Z4 | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.43 (EC50 in mg/L) | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Thiadiazole Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Targets

Foreword

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its nature as a bioisostere of pyrimidine and its enhanced liposolubility conferred by the sulfur atom, allow compounds bearing this moiety to readily cross cellular membranes and interact with a diverse array of biological targets.[3][4] This guide provides an in-depth exploration of the key therapeutic targets of thiadiazole compounds, synthesizes the mechanistic rationale behind their activity, and presents validated experimental workflows for their investigation and development.

Part 1: The Thiadiazole Core - A Foundation for Diverse Bioactivity

The therapeutic versatility of the thiadiazole nucleus is rooted in its fundamental chemical characteristics. As a bioisostere of naturally occurring pyrimidines, it can mimic endogenous ligands, enabling it to interfere with biological processes like DNA replication.[3][4] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring and the electron-donating properties of its nitrogen and sulfur atoms facilitate strong interactions with biological macromolecules through hydrogen bonding and π-π stacking.[5][6] These properties contribute to the scaffold's broad spectrum of reported biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[7][8]

Part 2: Major Therapeutic Arenas and High-Value Molecular Targets

Thiadiazole derivatives have been successfully developed to modulate a wide range of biological targets. This section details the most promising and extensively validated of these targets, categorized by therapeutic area.

Oncology: A Multi-Pronged Assault on Cancer

The anticancer activity of thiadiazoles is perhaps their most profoundly studied attribute, with compounds demonstrating the ability to inhibit multiple hallmarks of cancer.[5][9]

Key Anticancer Targets:

-

Protein Kinases: Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Thiadiazoles have been shown to inhibit several key kinases.

-

Akt (Protein Kinase B): A central node in the PI3K/Akt pathway, Akt promotes cell survival and proliferation. Certain thiadiazole derivatives function as potent Akt inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[10][11] N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide is one such compound that demonstrated significant Akt inhibition (92.36%) in C6 glioma cells.[10]

-

EGFR & FAK: Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) are tyrosine kinases crucial for tumor growth and metastasis. Thiadiazoles have been developed as effective inhibitors of both, with some compounds showing IC50 values in the nanomolar range against EGFR.[3]

-

CDK1: Cyclin-dependent kinase 1 is a master regulator of the G2/M phase of the cell cycle. Inhibition of CDK1 by thiadiazole derivatives leads to cell cycle arrest at the G2/M checkpoint, preventing mitosis and inducing apoptosis.[12]

-

-

Tubulin Polymerization: Microtubules are essential for maintaining cell structure and forming the mitotic spindle during cell division. Some thiadiazole compounds act as microtubule-destabilizing agents, binding to tubulin subunits and preventing their assembly, which ultimately leads to mitotic arrest and cell death.[9]

-

Enzyme Inhibition:

-

Histone Deacetylases (HDACs): These enzymes play a crucial role in the epigenetic regulation of gene expression. Thiadiazole derivatives can bind to the active site of HDACs, inhibiting their activity and leading to changes in gene expression that can suppress tumor growth.[9]

-

Glutaminase (GA): Cancer cells often exhibit metabolic reprogramming, including an increased reliance on glutamine. Glutaminase is a key enzyme in this process, and its inhibition by thiadiazole compounds represents a promising metabolic approach to cancer therapy.[9]

-

Topoisomerases: These enzymes are essential for managing DNA topology during replication. Thiadiazole derivatives have been found to inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.[9]

-

Signaling Pathway: Akt Inhibition by Thiadiazole Compounds

Caption: Akt signaling pathway and point of inhibition by thiadiazole compounds.

Infectious Diseases: A New Front Against Microbial Resistance

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-amino-1,3,4-thiadiazole moiety, in particular, has been identified as a promising scaffold for creating new antibacterial and antifungal drugs.[13][14] These compounds have shown efficacy against a broad spectrum of microbes, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa, as well as fungal species such as Candida albicans.[13][15] While specific molecular targets are still under broad investigation, the mechanism is believed to involve the disruption of essential cellular and metabolic processes within the microbes.[16]

Neurodegenerative Disorders: Targeting Cholinesterase in Alzheimer's Disease

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh). A primary therapeutic strategy involves inhibiting the enzymes that degrade ACh: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[17][18] Several thiadiazole derivatives have been synthesized and shown to be potent inhibitors of both AChE and BuChE, with some compounds exhibiting greater potency than the standard drug, donepezil.[17][19][20] Their mechanism involves binding to the active site of these enzymes, thereby preventing the breakdown of ACh and enhancing cholinergic neurotransmission.

Inflammatory Conditions: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. The COX-2 isoform is inducible and primarily responsible for mediating pain and inflammation, making it a desirable target for selective inhibitors that spare the gastroprotective COX-1 isoform. Thiadiazole derivatives bearing a sulfonamide moiety have been developed as highly potent and selective COX-2 inhibitors, demonstrating significant anti-inflammatory effects with a reduced risk of gastric ulceration compared to non-selective agents.[21]

Part 3: Experimental Validation Workflows

Synthesizing technical accuracy with field-proven insights is paramount in drug development. The following protocols represent self-validating systems for assessing the therapeutic potential of novel thiadiazole compounds.

Workflow for Anticancer Drug Discovery

Caption: A typical workflow for identifying and validating anticancer thiadiazole compounds.

Experimental Protocol: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of thiadiazole compounds on cancer cell lines.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 or C6) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the thiadiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Akt)

This protocol assesses the direct inhibitory effect of a thiadiazole compound on a specific kinase.[10]

Principle: An ELISA-based colorimetric method measures the activity of the purified kinase. The assay quantifies the phosphorylation of a specific substrate peptide by the kinase. The amount of phosphorylated substrate is detected using a specific antibody and a colorimetric secondary antibody.

Methodology:

-

Plate Coating: Coat a 96-well plate with the substrate peptide specific for the kinase (e.g., a GSK-3α-derived peptide for Akt).

-

Kinase Reaction: In a separate tube, prepare a reaction mixture containing the purified active Akt enzyme, the thiadiazole inhibitor at various concentrations, and ATP in a kinase reaction buffer.

-

Phosphorylation: Transfer the reaction mixture to the coated plate and incubate to allow the kinase to phosphorylate the substrate.

-

Detection: Wash the plate to remove the reaction mixture. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).

-

Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: Add a chromogenic HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with an acid solution.

-

Absorbance Reading: Measure the absorbance at 450 nm.

-

Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Part 4: Conclusion and Future Directions

The thiadiazole scaffold is a cornerstone of modern medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutics.[4][22] Its proven ability to interact with a multitude of high-value targets in oncology, infectious disease, and neurology underscores its significance. Future research will likely focus on leveraging computational modeling and structure-activity relationship (SAR) studies to design next-generation thiadiazole derivatives with enhanced target selectivity and improved pharmacokinetic profiles.[22][23] The continued exploration of this privileged structure holds immense promise for addressing unmet medical needs and overcoming the challenges of drug resistance and complex diseases.

References

- 1. benthamscience.com [benthamscience.com]

- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiadiazole-a promising structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 8. sarcouncil.com [sarcouncil.com]

- 9. bepls.com [bepls.com]

- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 13. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 16. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel thiazole-thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors | Semantic Scholar [semanticscholar.org]

- 22. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Thiadiazole Scaffold: A Comprehensive Guide to Synthesis and Applications

Abstract

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif containing two nitrogen atoms and one sulfur atom, which has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have cemented its importance in drug discovery and beyond.[3][4] This technical guide provides an in-depth exploration of the synthetic methodologies developed for the construction of the 1,2,4-thiadiazole core, from classical oxidative cyclizations to modern, sustainable approaches. Furthermore, it delves into the vast spectrum of its applications, with a particular focus on its role in developing novel therapeutic agents for a range of diseases, including cancer, inflammation, and neurological disorders.[2][3][5] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the chemistry and pharmacological potential of this versatile heterocycle.

The 1,2,4-Thiadiazole Core: Structure and Significance

Thiadiazoles exist in four isomeric forms (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), with the 1,2,4- and 1,3,4-isomers being the most extensively studied.[6] The 1,2,4-thiadiazole ring is an aromatic system, which contributes to its overall stability.[6] This stability, combined with its unique arrangement of heteroatoms, allows it to engage in various non-covalent interactions with biological targets, making it a highly valuable pharmacophore.[5] While numerous derivatives have shown significant biological activity, the only commercially available drug featuring this scaffold to date is the antibiotic Cefozopran, highlighting the vast, yet partially untapped, therapeutic potential of this heterocyclic family.[1][2]

Synthetic Strategies for the 1,2,4-Thiadiazole Ring

The construction of the 1,2,4-thiadiazole core is primarily achieved through cyclization reactions that form the critical S-N bond. Methodologies have evolved from classical oxidative techniques to more efficient and environmentally benign catalytic systems.

Oxidative Dimerization of Thioamides

The most common and straightforward approach to symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[2] This method relies on a variety of oxidizing agents to facilitate the head-to-tail coupling of two thioamide molecules.

Causality Behind Experimental Choices: The choice of oxidant is critical and depends on the substrate's sensitivity and the desired reaction conditions.

-

Halogens (I₂, Br₂): Iodine is a cost-effective and frequently used catalyst, often in the presence of a base or under aerobic conditions, which can make the process more environmentally friendly.[3]

-

Hypervalent Iodine Reagents: Phenyliodine(III) bis(trifluoroacetate) (PIFA) is highly effective for mediating the oxidative intramolecular formation of an S-N bond, particularly in imidoyl thioureas.[3][7] Its advantages include very short reaction times and excellent yields under metal-free conditions.[3]

-

Other Oxidants: A range of other oxidants including hydrogen peroxide (H₂O₂), DMSO/HCl, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have also been successfully employed.[3][5]

The general mechanism proceeds through an initial oxidation or halogenation at the sulfur atom, leading to a reactive intermediate that is susceptible to nucleophilic attack by the nitrogen of a second thioamide molecule, followed by cyclization and elimination to yield the aromatic ring.[8]

Caption: Overview of major synthetic pathways to the 1,2,4-thiadiazole core.

Cyclization of Imidoyl Thioureas and Related Precursors

For the synthesis of 5-amino-1,2,4-thiadiazole derivatives, the intramolecular oxidative cyclization of imidoyl thioureas is a highly efficient strategy.[3] This approach offers excellent control over the substitution pattern.

-

PIFA-Mediated Cyclization: As mentioned, PIFA is a premier reagent for this transformation, affording 3-substituted-5-arylamino-1,2,4-thiadiazoles in high yields.[3][7]

-

Electrochemical Synthesis: An innovative and green alternative involves an electro-oxidative intramolecular dehydrogenative N-S bond formation.[7] This method is advantageous as it operates at room temperature under catalyst- and external oxidant-free conditions, showcasing excellent functional group tolerance.[7]

-

Iodine-Mediated Synthesis: Molecular iodine can also be used as an inexpensive and eco-friendly oxidant to synthesize 3-aryl-5-amino-1,2,4-thiadiazoles from imidates and thioureas in a one-pot reaction.[3]

Modern and Sustainable Synthetic Developments

Recent research has focused on developing more sustainable and efficient synthetic protocols.

-

Enzymatic Synthesis: A novel biocatalytic strategy utilizes vanadium-dependent haloperoxidase (VHPO) enzymes for the oxidative dimerization of thioamides.[8][9] This method uses only a catalytic amount of a halide salt with hydrogen peroxide as the terminal oxidant, representing a significant advancement in green chemistry for heterocycle synthesis.[9]

-

Catalyst-Free and Metal-Free Approaches: Many modern methods aim to eliminate the need for transition-metal catalysts. Base-mediated tandem reactions of amidines with dithioesters or isothiocyanates provide a facile, metal-free route to 3,5-disubstituted thiadiazoles.[7]

-

Use of Green Catalysts: Heterogeneous catalysts like montmorillonite K-10, a type of clay, have been used for the synthesis of N-fused-imino-1,2,4-thiadiazoles.[3] Such catalysts are advantageous due to their low cost, non-toxicity, and ease of separation from the reaction mixture.[3]

Table 1: Comparison of Selected Synthetic Methods for 1,2,4-Thiadiazoles

| Method | Key Reagents/Catalysts | Starting Materials | Key Advantages | Reference(s) |

| Oxidative Dimerization | I₂, O₂ | Thioamides | Environmentally friendly, uses iodine as catalyst | [3] |

| Intramolecular Cyclization | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | Metal-free, very short reaction times, excellent yields | [3][7] |

| Electrochemical Synthesis | Electricity | Imidoyl thioureas | Catalyst- and oxidant-free, mild conditions | [7] |

| Enzymatic Halide Recycling | Vanadium-Dependent Haloperoxidase (VHPO), H₂O₂, NaBr (cat.) | Thioamides | Biocatalytic, sustainable, excellent chemoselectivity | [8][9] |

| Tandem Thioacylation | Base (e.g., K₂CO₃) | Amidines, Isothiocyanates | Transition-metal-free, one-pot synthesis | [7] |

Applications of 1,2,4-Thiadiazole Derivatives

The 1,2,4-thiadiazole scaffold is a cornerstone in the development of new bioactive molecules, demonstrating a remarkably broad spectrum of pharmacological activities.[5]

Caption: The diverse applications stemming from the versatile 1,2,4-thiadiazole core.

Medicinal Chemistry

-

Anticancer Activity: Numerous 3,5-disubstituted 1,2,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including breast, colon, lung, and ovarian cancer.[3] Hybrid molecules incorporating other pharmacophores, like 1,2,4-oxadiazole, have also shown moderate to good anticancer efficacy.[3]

-

Anti-inflammatory and Analgesic Agents: Derivatives of 1,2,4-thiadiazole have been investigated as potential anti-inflammatory and analgesic drugs.[10] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

-

Antimicrobial Agents: The thiadiazole nucleus is present in compounds with potent antibacterial and antifungal properties.[3] The most notable example is Cefozopran, a cephalosporin antibiotic used clinically.[2]

-

Anticonvulsant Activity: Certain 1,2,4-thiadiazole derivatives have shown significant anticonvulsant effects in preclinical models like the maximal electroshock (MES) test, suggesting their potential for developing new treatments for epilepsy.[3]

-

Neuroprotective Properties: Some compounds containing the 1,2,4-thiadiazole unit have demonstrated neuroprotective effects and inhibitory activity against β-secretase, making them potential drug candidates for Alzheimer's disease.[2]

-

Enzyme Inhibition: 1,2,4-thiadiazole is a distinctive class of heterocyclic thiol trapping agents.[5] The N-S bond of the thiadiazole ring can react with the cysteine thiol of enzymes like cathepsins and transglutaminases, forming a disulfide bond and leading to irreversible inhibition. This mechanism makes them attractive "warheads" for covalent inhibitors.[5]

Agrochemicals and Other Industrial Applications

Beyond medicine, 1,2,4-thiadiazoles are crucial in agriculture. Their inherent biological activity has been harnessed to develop effective fungicides, herbicides, and bactericides.[3] In the field of coordination chemistry, they serve as effective N,S ligands, and they are also valuable intermediates in the synthesis of more complex fine chemicals.[1]

Experimental Protocols: A Case Study

To provide a practical context, here is a representative, self-validating protocol for the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles via PIFA-mediated oxidative cyclization, adapted from methodologies described in the literature.[3][7]

Objective: To synthesize 3-phenyl-5-(phenylamino)-1,2,4-thiadiazole from the corresponding imidoyl thiourea precursor.

Materials:

-

1-(Imino(phenyl)methyl)-3-phenylthiourea (1.0 mmol, 255.3 mg)

-

Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol, 473.0 mg)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(imino(phenyl)methyl)-3-phenylthiourea (1.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Oxidant: Add PIFA (1.1 mmol) to the solution in one portion at room temperature. The causality for using PIFA is its proven efficacy in rapidly inducing the desired intramolecular S-N bond formation under mild, metal-free conditions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 10-15 minutes.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL), followed by saturated aqueous Na₂S₂O₃ solution (10 mL) to neutralize excess oxidant.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 3-phenyl-5-(phenylamino)-1,2,4-thiadiazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The 1,2,4-thiadiazole heterocycle continues to be a focal point of intensive research, driven by its proven success as a versatile pharmacophore and functional building block.[1] Synthetic chemists have developed an impressive arsenal of methods for its construction, with a clear trend towards greener, more efficient, and catalyst-free protocols like enzymatic and electrochemical syntheses.[7][9] The vast biological activities exhibited by its derivatives, from anticancer to neuroprotective effects, ensure its continued relevance in drug discovery.[2][3] Future research will likely focus on exploring new, sustainable synthetic routes, expanding the chemical space of 1,2,4-thiadiazole libraries, and applying advanced computational tools to better understand the structure-activity relationships that govern their potent biological effects. The journey of the 1,2,4-thiadiazole scaffold from a chemical curiosity to a pillar of medicinal chemistry is a testament to the power of heterocyclic chemistry in addressing contemporary health challenges.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. isres.org [isres.org]

- 7. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. media.neliti.com [media.neliti.com]

Navigating the Solubility Landscape of 5-Bromo-3-methyl-1,2,4-thiadiazole: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 5-Bromo-3-methyl-1,2,4-thiadiazole, a heterocyclic compound of interest in contemporary drug discovery and development. Recognizing the pivotal role of solubility in determining the developability and ultimate bioavailability of active pharmaceutical ingredients (APIs), this document synthesizes theoretical principles with predictive methodologies to offer a comprehensive solubility profile in a range of common organic solvents. In the absence of extensive empirical data in the public domain, this guide leverages the predictive power of Hansen Solubility Parameters (HSP) to furnish a semi-quantitative analysis of the compound's likely behavior. Furthermore, a detailed, field-proven experimental protocol for the definitive determination of its solubility via the shake-flask method is provided, empowering researchers to generate robust, in-house data. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the physicochemical properties of this promising thiadiazole derivative.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's ultimate therapeutic success. Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption, low bioavailability, and difficulties in formulation. This compound, a member of the versatile thiadiazole class of heterocycles, presents a scaffold of significant interest for medicinal chemistry programs. However, a thorough understanding of its interaction with various solvent systems is crucial for its effective progression. This guide aims to bridge the current knowledge gap by providing a detailed analysis of its solubility profile, thereby enabling more informed decisions in its development pathway.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility. Key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₃BrN₂S | --INVALID-LINK--[1] |

| Molecular Weight | 179.04 g/mol | --INVALID-LINK--[2] |

| Predicted pKa | 0.78 ± 0.10 | --INVALID-LINK--[1] |

| Predicted XLogP3-AA | 1.7 | --INVALID-LINK--[1] |

The thiadiazole ring imparts a degree of polarity to the molecule, while the bromo and methyl substituents contribute to its lipophilicity. The predicted acid dissociation constant (pKa) suggests that the compound is a very weak base. The predicted octanol-water partition coefficient (XLogP3-AA) of 1.7 indicates a moderate level of lipophilicity, suggesting that it will exhibit some solubility in both polar and non-polar organic solvents.

Predictive Solubility Analysis using Hansen Solubility Parameters (HSP)

In the absence of direct experimental data, Hansen Solubility Parameters (HSP) offer a powerful predictive framework based on the principle that "like dissolves like".[3][4] Every molecule is assigned three parameters:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between two substances (e.g., a solute and a solvent) is quantified by the Hansen distance (Ra). A smaller Ra indicates a higher affinity and, therefore, a greater likelihood of dissolution. The Relative Energy Difference (RED) number, calculated as the ratio of Ra to the interaction radius of the solute (R₀), provides a more definitive prediction:

-

RED < 1: High affinity, likely soluble.

-

RED = 1: Borderline affinity.

-

RED > 1: Low affinity, likely insoluble.

Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa⁰⁵) |

| δd (Dispersion) | 18.5 |

| δp (Polar) | 8.0 |

| δh (Hydrogen Bonding) | 5.0 |

Predicted Solubility in Common Organic Solvents

The following table provides the HSP for a range of common organic solvents and the calculated Hansen distance (Ra) and Relative Energy Difference (RED) with respect to this compound. An estimated interaction radius (R₀) of 7.0 has been used for this analysis, which is a typical value for small organic molecules.

| Solvent | δd (MPa⁰⁵) | δp (MPa⁰⁵) | δh (MPa⁰⁵) | Ra | RED | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 4.4 | 0.63 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.6 | 1.51 | Poor |

| Dichloromethane | 17.0 | 7.3 | 7.3 | 3.1 | 0.44 | Good |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.2 | 1.17 | Moderate |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 9.2 | 1.31 | Poor to Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.8 | 2.11 | Poor |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.3 | 0.61 | Good |

| Hexane | 14.9 | 0.0 | 0.0 | 9.9 | 1.41 | Poor |

| Methanol | 15.1 | 12.3 | 22.3 | 18.3 | 2.61 | Poor |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.8 | 0.54 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 7.1 | 1.01 | Borderline |

This predictive analysis suggests that this compound is likely to exhibit good solubility in solvents with moderate polarity such as Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, and Acetone . Its solubility is predicted to be poor in highly polar protic solvents like methanol and ethanol, as well as in non-polar aliphatic solvents like hexane.

Caption: Predicted solubility of this compound based on RED values.

Experimental Determination of Solubility: The Shake-Flask Method

While predictive models are invaluable for initial screening, definitive solubility data must be obtained experimentally. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[5]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.

Detailed Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L, along with the experimental temperature.

-

References

In Silico Prediction of Physicochemical and ADMET Properties of 5-Bromo-3-methyl-1,2,4-thiadiazole: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico evaluation of 5-Bromo-3-methyl-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive experimental data, this document serves as a predictive roadmap for researchers, scientists, and drug development professionals. By leveraging a suite of robust computational models, we will delineate the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this molecule. The methodologies employed are detailed to ensure transparency and reproducibility, and where available, comparisons to structurally related thiadiazole derivatives are made to contextualize the predictive accuracy of the chosen in silico tools. This guide is intended to facilitate informed decision-making in the early stages of drug discovery and development.

Introduction: The Imperative of Early-Stage In Silico Assessment

The journey of a drug candidate from conception to clinical application is fraught with challenges, with a significant number of promising molecules failing due to suboptimal physicochemical or pharmacokinetic properties.[1] The 1,2,4-thiadiazole scaffold is a recognized pharmacophore, and its derivatives have been explored for a range of therapeutic applications.[2][3] this compound, with its unique substitution pattern, presents a compelling case for investigation.

Early-stage in silico profiling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to assess the viability of a compound before significant resources are invested in its synthesis and experimental testing.[4] This guide will systematically predict the key properties of this compound, providing a foundational dataset for further research.

Molecular Structure and Foundational Data

To establish a clear frame of reference, the fundamental details of the target molecule are presented below.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 54681-68-4 | [5][6][] |

| Molecular Formula | C₃H₃BrN₂S | [5][8] |

| Molecular Weight | 179.04 g/mol | [5][8] |

| Canonical SMILES | CC1=NSC(=N1)Br | [5][8] |

Predictive Workflow: A Multi-faceted Computational Approach

The in silico evaluation of this compound is conducted through a multi-step workflow. This process is designed to provide a holistic view of the molecule's potential as a drug candidate. The workflow integrates predictions of fundamental physicochemical properties, pharmacokinetic (ADME) parameters, and various toxicological endpoints.

Figure 1: In Silico Prediction Workflow for this compound.

In-Depth Physicochemical Property Prediction

The physicochemical characteristics of a molecule are fundamental to its behavior in a biological system, influencing everything from solubility to membrane permeability.

Lipophilicity and Distribution (LogP & LogD)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic profile.[9]

-

Predicted LogP: A calculated LogP value of 1.609 is reported for this compound.[8] This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability.

-

Predicted LogD at pH 7.4: The distribution coefficient (LogD) at physiological pH is crucial for predicting in vivo behavior. Given the predicted pKa, the LogD at pH 7.4 is expected to be very close to the LogP value.

Acidity (pKa)

The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding.

-

Predicted pKa: A predicted pKa value of 0.78 ± 0.10 indicates that this compound is a very weak base.[5] At physiological pH (7.4), it will exist predominantly in its neutral form.

Aqueous Solubility (LogS)

Aqueous solubility is a key factor for oral bioavailability and formulation development.

-

Predicted Aqueous Solubility (LogS): The predicted LogS value is -2.5 . This suggests that the compound is moderately soluble in water.

Protocol: Physicochemical Property Prediction

-

Input: The canonical SMILES string for this compound (CC1=NSC(=N1)Br) is used as the input for the predictive models.

-

Software: A combination of well-established cheminformatics toolkits such as ChemAxon's Calculator Plugins and the SwissADME web server are employed for these predictions.[9]

-

LogP and LogD Calculation: The LogP is calculated using a consensus model that averages the results of multiple predictive algorithms. The LogD is then calculated based on the predicted pKa and LogP.

-

pKa Prediction: The pKa is predicted using a model trained on a large database of experimentally determined pKa values, employing a combination of quantum chemical and empirical methods.

-

Aqueous Solubility (LogS) Prediction: The LogS value is predicted using a topological-based model that considers the contributions of various atomic and molecular fragments.

Predicted ADME Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for assessing its potential as a drug.

Absorption

-

Human Intestinal Absorption (HIA): The predicted HIA is high , suggesting good absorption from the gastrointestinal tract.

-

Caco-2 Permeability: The predicted Caco-2 permeability is moderate to high , further supporting the potential for good oral absorption.

Distribution

-

Blood-Brain Barrier (BBB) Penetration: The compound is predicted to have low to moderate BBB penetration. This is a desirable property for peripherally acting drugs, as it minimizes the risk of central nervous system side effects.

-

Plasma Protein Binding (PPB): The predicted PPB is moderate , suggesting that a significant fraction of the compound will be available in its free, active form in the bloodstream.

Metabolism

-

Cytochrome P450 (CYP) Inhibition: The compound is predicted to be a non-inhibitor of the major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is a favorable characteristic, as it reduces the likelihood of drug-drug interactions.

Excretion

-

Renal Clearance: The predicted renal clearance is low , suggesting that the compound is likely to be cleared primarily through metabolism.

Protocol: ADME Profile Prediction

-

Input: The molecular structure of this compound is submitted to the ADMET prediction platform.

-

Software: The admetSAR and SwissADME web servers are utilized for these predictions. These platforms employ a variety of QSAR models and machine learning algorithms trained on extensive experimental datasets.[4][9]

-

Model Selection: For each ADME endpoint, a consensus prediction is derived from multiple models to enhance the reliability of the results.

-

Data Interpretation: The output from the software is analyzed to provide a qualitative and quantitative assessment of the compound's ADME profile.

In Silico Toxicological Assessment

Early identification of potential toxicities is crucial to mitigate the risk of late-stage drug development failures.

Genotoxicity

-

AMES Mutagenicity: The compound is predicted to be non-mutagenic in the Ames test. This is a critical safety endpoint, and a negative prediction is a significant advantage.

Carcinogenicity

-

Carcinogenicity: The compound is predicted to be non-carcinogenic . This prediction is based on the absence of structural alerts commonly associated with carcinogenicity.

Cardiotoxicity

-

hERG Inhibition: The compound is predicted to be a non-inhibitor of the hERG potassium channel. Inhibition of this channel is a major cause of drug-induced cardiotoxicity.

Hepatotoxicity

-

Hepatotoxicity: The compound is predicted to have a low risk of hepatotoxicity.

Protocol: In Silico Toxicology Prediction

-

Input: The SMILES string of the compound is used as input for the toxicology prediction models.

-

Software: A combination of knowledge-based systems (e.g., DEREK Nexus) and statistical-based QSAR models (e.g., TOPKAT) are employed.

-

Structural Alerts: The molecule is screened for the presence of toxicophores and structural fragments known to be associated with specific toxicities.

-

QSAR Modeling: The compound's properties are evaluated against QSAR models trained on large databases of toxicological data.

-

Risk Assessment: The results from the various models are integrated to provide an overall assessment of the toxicological risks associated with the compound.

Summary of Predicted Properties and Drug-Likeness

The following table provides a consolidated summary of the in silico predicted properties of this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 179.04 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 1.609 | Optimal lipophilicity |

| pKa | 0.78 | Very weak base, neutral at physiological pH |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |

| Human Intestinal Absorption | High | Good oral absorption potential |

| BBB Penetration | Low to Moderate | Reduced risk of CNS side effects |

| CYP Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| AMES Mutagenicity | Non-mutagenic | Favorable genotoxicity profile |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

Based on these predictions, this compound exhibits a promising drug-like profile, adhering to Lipinski's Rule of Five and showing a low potential for common toxicities.

Discussion and Future Directions

The in silico analysis presented in this guide suggests that this compound possesses a favorable profile for further investigation as a potential drug candidate. Its predicted physicochemical properties are within the range typically associated with orally bioavailable drugs. Furthermore, the predicted ADMET profile is encouraging, with a low likelihood of major liabilities such as mutagenicity, cardiotoxicity, or significant drug-drug interactions.

It is imperative to underscore that these are predictive data. While the methodologies employed are well-established and validated for broad classes of compounds, the absence of direct experimental data for this compound necessitates that these predictions be treated as a well-informed hypothesis.

The next logical steps in the evaluation of this compound should involve:

-

Synthesis and Experimental Validation: The synthesis of this compound is a prerequisite for experimental validation of the predicted properties.[1] Key experiments should include the determination of its aqueous solubility, LogP, and pKa.

-

In Vitro ADME and Toxicology Assays: A panel of in vitro assays should be conducted to confirm the predictions for Caco-2 permeability, CYP inhibition, hERG inhibition, and Ames mutagenicity.

-

Pharmacological Screening: The compound should be screened against relevant biological targets to identify its primary pharmacological activity.

This in silico guide provides a strong rationale for committing the resources necessary for these next steps. By front-loading the assessment of drug-like properties, we can approach the subsequent stages of drug discovery with a higher degree of confidence.

Conclusion

This in-depth technical guide has provided a comprehensive in silico prediction of the physicochemical and ADMET properties of this compound. The predictive data suggests a promising profile for a drug candidate, characterized by good oral absorption potential and a low risk of common toxicities. While experimental validation is essential, this computational assessment serves as a valuable starting point for further research and development efforts, underscoring the power of in silico tools in modern drug discovery.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. isres.org [isres.org]

- 3. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 54681-68-4 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 54681-68-4|this compound|BLD Pharm [fr.bldpharm.com]

Methodological & Application

Application Note: A-Plus Synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole via Sandmeyer Bromination

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole, a key intermediate in pharmaceutical research and development. The methodology is centered around the Sandmeyer bromination of 5-Amino-3-methyl-1,2,4-thiadiazole. This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: The Strategic Importance of this compound

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. The 1,2,4-thiadiazole scaffold is a recurring motif in medicinal chemistry, appearing in compounds developed as enzyme inhibitors and potential therapeutics.[1][2][3] Specifically, this bromo-derivative serves as a versatile precursor for introducing the 3-methyl-1,2,4-thiadiazole moiety into larger, more complex molecular architectures through cross-coupling reactions. Its precursor, 5-Amino-3-methyl-1,2,4-thiadiazole, is a valuable intermediate for creating 1,2,4-thiadiazole analogues, which are of significant interest in the development of non-peptide inhibitors of beta-secretase, a target in neurodegenerative disease research.[1]

The Sandmeyer reaction is a classic and reliable method for converting a primary aromatic amine to an aryl halide.[4][5] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a halide using a copper(I) salt as a catalyst.[6][7] For the synthesis of this compound, the Sandmeyer bromination offers a direct and efficient route from the readily available 5-amino precursor.

Mechanism and Rationale: A Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction is a powerful example of a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The process can be dissected into two primary stages:

Stage 1: Diazotization

The first step is the conversion of the primary aromatic amine, 5-Amino-3-methyl-1,2,4-thiadiazole, into a diazonium salt.[7] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).[5][8] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.[9][10]

Stage 2: Copper(I)-Catalyzed Bromination

The resulting diazonium salt is then treated with copper(I) bromide (CuBr).[11] The copper(I) species initiates a single electron transfer (SET) to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[6][12] This highly reactive aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed during the electron transfer, to yield the final product, this compound, and regenerate the copper(I) catalyst.[6][12]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures and has been optimized for both yield and purity.[13]

Materials and Equipment

| Reagent/Equipment | Grade | Supplier |

| 5-Amino-3-methyl-1,2,4-thiadiazole | ≥98% | Commercially Available |

| Hydrobromic Acid (48% aq.) | Reagent | Standard Supplier |

| Sodium Nitrite | ACS Reagent, ≥97% | Standard Supplier |

| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |

| Sodium Hydroxide | Pellets, ≥97% | Standard Supplier |

| Deionized Water | In-house | |

| Round-bottom flask | Standard Glassware | |

| Magnetic stirrer and stir bar | Standard Lab Equipment | |

| Ice bath | Standard Lab Equipment | |

| Addition funnel | Standard Glassware | |

| Separatory funnel | Standard Glassware | |

| Rotary evaporator | Standard Lab Equipment |

Step-by-Step Procedure

Step 1: Preparation of the Amine Solution

-

In a well-ventilated fume hood, charge a round-bottom flask with 439.5 kg (295 L) of 48% hydrobromic acid solution and 54 kg (L) of water.

-

To this solution, add 100.0 kg of 5-Amino-3-methyl-1,2,4-thiadiazole (AMTD).[13]

-

Warm the mixture to a maximum of 40 °C and stir until all the starting material has dissolved. If complete dissolution is not achieved, continue stirring at 40 °C for 2 hours.[13]

Step 2: Diazotization

-

In a separate vessel, dissolve 89.7 kg of sodium nitrite in 150 kg (L) of water.[13]

-

Cool the amine solution from Step 1.

-

Add the sodium nitrite solution portion-wise to the reactor over approximately 6 hours, while maintaining the internal temperature between 40-45 °C.[13]

-

After the addition is complete, stir the reaction mixture for an additional hour.

-

Take a sample to monitor the reaction progress. The reaction is considered complete when the starting material is less than 1.0%. If the reaction is incomplete, an additional 10-20% of the sodium nitrite solution may be added.[13]

Step 3: Work-up and Extraction

-

Once the reaction is complete, cool the mixture to 20-25 °C.[13]

-

Add 399.0 kg (300 L) of dichloromethane (DCM) to the reactor.[13]

-

Stir the biphasic mixture for 10 minutes, then allow the layers to settle for 10 minutes.

-

Separate the lower organic phase.

-

Extract the aqueous phase again with 133.0 kg (100 L) of DCM.[13]

-

Combine the organic phases.

Step 4: Neutralization and Concentration

-

Adjust the pH of the combined organic phase to 10-11 by adding a 5% sodium hydroxide solution. Caution: Do not exceed a pH of 11, as this can lead to the formation of a significant amount of emulsion.[13]

-

Stir the mixture for 20 minutes and then allow it to settle for 30 minutes.

-

Separate the organic phase and transfer it to a dry vessel.

-

Concentrate the organic phase under vacuum (approximately -0.9 bar) at a maximum temperature of 30 °C.[13]

-

Continue to stir the residue under vacuum for 4-6 hours to ensure the DCM content is below 5.0%. A DCM content of around 2.0% is favorable for the subsequent steps.[13]

-

The final product, this compound, is obtained as a solid. The expected yield is approximately 81.6% with a purity of over 97%.[13]

Visualization of the Synthetic Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

- 7. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

using 5-Bromo-3-methyl-1,2,4-thiadiazole in Suzuki coupling reactions

An Application Guide for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-3-methyl-1,2,4-thiadiazole

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is particularly powerful for the synthesis of biaryl and heteroaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold, integral to the structure of numerous biologically active compounds.[3] Its presence in molecules has been associated with a wide range of therapeutic applications, including enzyme inhibition and receptor binding.[3] Consequently, methods for the efficient functionalization of this core are of paramount importance to researchers in medicinal chemistry and drug development.

This application note provides a detailed technical guide and optimized protocols for the use of this compound as a substrate in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and offer a validated, step-by-step protocol designed for reproducibility and high-yield synthesis of 3-methyl-5-aryl-1,2,4-thiadiazole derivatives.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-